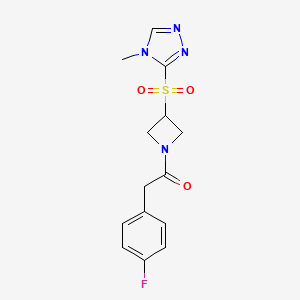
2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C_{16}H_{18}F_{N}_{4}O_{2}S, with a molecular weight of approximately 358.41 g/mol. The structure features a triazole moiety, which is known for its bioactive potential.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. The compound's triazole nucleus contributes significantly to its efficacy against various pathogens. Studies indicate that derivatives of 1,2,4-triazole exhibit potent activity against bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
- Compounds containing the triazole ring have shown effectiveness comparable to established antibiotics like vancomycin and ciprofloxacin .
Anticancer Activity
Research has highlighted the potential of triazole compounds in cancer treatment:
- A study indicated that certain triazole derivatives demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values of 6.2 μM and 27.3 μM respectively .
- The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties:
- In vitro studies suggest that these compounds can reduce pro-inflammatory cytokines, which are pivotal in various inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features:
- Substituents on the triazole ring can enhance or diminish activity; for example, electron-donating groups on phenyl rings have been associated with increased potency .
- The presence of sulfonyl groups has been shown to improve solubility and bioavailability, further enhancing therapeutic efficacy .
Case Studies
- Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against a panel of bacterial strains including S. aureus and E. coli. The results demonstrated that modifications in the triazole structure significantly affected antimicrobial potency.
- Cytotoxicity Assays : Triazole derivatives were evaluated in various cancer cell lines, revealing a promising profile for further development into anticancer agents.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)6-10-2-4-11(15)5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTBMGVIXNHCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














